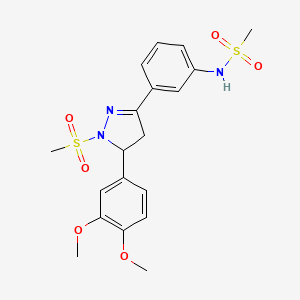
1,3,9-Trifluoro-10H-phenothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,9-Trifluoro-10H-phenothiazine: is a chemical compound belonging to the phenothiazine class. Phenothiazines are heterocyclic compounds with a wide range of applications, particularly in the pharmaceutical industry. The trifluoromethyl group substitution at positions 1, 3, and 9 of the phenothiazine ring structure imparts unique chemical and physical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3,9-Trifluoro-10H-phenothiazine can be synthesized through various methods. One common approach involves the condensation of 1,2-diaminobenzenes with trifluoromethyl-substituted diphenylamines, followed by oxidative cyclization . Another method includes the Pd-catalyzed N-arylation of trifluoromethyl-substituted anilines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3,9-Trifluoro-10H-phenothiazine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in glacial acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Reduced phenothiazine derivatives.
Substitution: Substituted phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,9-Trifluoro-10H-phenothiazine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,3,9-Trifluoro-10H-phenothiazine involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Phenothiazine: The parent compound with a similar structure but without the trifluoromethyl groups.
Trifluoperazine: A trifluoromethyl phenothiazine derivative used as an antipsychotic.
Fluphenazine: Another trifluoromethyl phenothiazine derivative used in the treatment of schizophrenia.
Uniqueness: 1,3,9-Trifluoro-10H-phenothiazine is unique due to the specific substitution pattern of trifluoromethyl groups, which imparts distinct chemical properties and potential biological activities compared to other phenothiazine derivatives .
Eigenschaften
CAS-Nummer |
823802-09-1 |
|---|---|
Molekularformel |
C12H6F3NS |
Molekulargewicht |
253.24 g/mol |
IUPAC-Name |
1,3,9-trifluoro-10H-phenothiazine |
InChI |
InChI=1S/C12H6F3NS/c13-6-4-8(15)12-10(5-6)17-9-3-1-2-7(14)11(9)16-12/h1-5,16H |
InChI-Schlüssel |
ZHSAZQKICUBCMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)SC3=CC(=CC(=C3N2)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 4-chloro-, ethyl ester](/img/structure/B14208668.png)




![Morpholine, 4-[1-ethyl-1-(2-thienyl)propyl]-](/img/structure/B14208704.png)
![N-[(1S)-2-oxocyclopentyl]butanamide;hydrochloride](/img/structure/B14208709.png)

![5-Oxido-2,8-diphenyl-[1,3]oxazolo[4,5-g]quinolin-5-ium-4,9-dione](/img/structure/B14208713.png)
![2-({2-[(2-Aminophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14208715.png)



